molecular formula C14H18Cl2N2O B593701 N,N-didesmethyl AH 7921 CAS No. 1580956-92-8

N,N-didesmethyl AH 7921

Cat. No.: B593701
CAS No.: 1580956-92-8
M. Wt: 301.2 g/mol
InChI Key: LOONJCCUJYOMJH-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-3,4-dichlorobenzamide is a chemical compound of significant interest in medicinal chemistry research. It is closely related to a class of compounds that have been investigated for their potential pharmacological properties. Historical scientific literature indicates that structurally similar compounds, specifically those featuring a 3,4-dichlorobenzamide group linked to a dimethylaminocyclohexylmethyl scaffold, were studied in the early 1970s as potential analgesic agents . This suggests that this structural family interacts with biological targets relevant to pain pathways, though the exact mechanism of action for this specific analog may require further characterization. The core structure of this compound shares features with other researched benzamides, such as the inclusion of a cyclohexyl ring system which can influence the molecule's conformation and binding properties . Researchers exploring structure-activity relationships (SAR) in this chemical series may find this analog valuable, particularly by modifying the amine functionality on the cyclohexyl ring to elucidate its role in potency and selectivity. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-11-5-4-10(8-12(11)16)13(19)18-9-14(17)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOONJCCUJYOMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344929
Record name N,N-Didesmethyl AH 7921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580956-92-8
Record name N,N-Didesmethyl AH 7921
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 1-(Aminomethyl)cyclohexanamine with 3,4-Dichlorobenzoyl Chloride

The most widely documented method involves the acylation of 1-(aminomethyl)cyclohexanamine with 3,4-dichlorobenzoyl chloride. As described in US3975443A , this reaction proceeds via nucleophilic acyl substitution. The amine reacts with the acyl chloride in anhydrous ether under nitrogen atmosphere, yielding the target compound as a crystalline solid after evaporation and recrystallization from petroleum ether (80°–100°C). Key steps include:

  • Reaction Setup : Equimolar amounts of 1-(aminomethyl)cyclohexanamine and 3,4-dichlorobenzoyl chloride are combined in dry diethyl ether.

  • Workup : The mixture is filtered to remove insoluble byproducts (e.g., HCl salts), and the solvent is evaporated under reduced pressure.

  • Purification : The crude product is recrystallized from petroleum ether, achieving >90% purity.

This method is favored for its simplicity but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reductive Amination and Subsequent Acylation

A multi-step synthesis outlined in the EMCDDA Technical Report involves:

  • Formation of α-Aminonitrile Intermediate : Cyclohexanone reacts with dimethylamine hydrochloride and potassium cyanide in aqueous ethanol, forming 1-(dimethylaminomethyl)cyclohexanamine nitrile.

  • Reduction to Primary Amine : The nitrile intermediate is reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) to yield 1-(aminomethyl)-N,N-dimethylcyclohexanamine.

  • Acylation with 3,4-Dichlorobenzoyl Chloride : The primary amine is acylated with 3,4-dichlorobenzoyl chloride in dichloromethane, followed by isolation as the hydrochloride salt.

Critical Parameters :

  • Reduction Efficiency : LiAlH₄ achieves >85% conversion but poses safety risks; catalytic hydrogenation offers safer operation with comparable yields.

  • Solvent Choice : Dichloromethane minimizes side reactions during acylation.

Catalytic Reductive Amination of Cyclohexanone Derivatives

Adapting methods from KoreaScience , the reductive amination of cyclohexanone with ammonia over Cu-Cr-La/γ-Al₂O₃ catalysts produces 1-aminocyclohexanemethanamine, a precursor. Key optimizations include:

  • Premixing with Molecular Sieves : Water removal enhances imine formation, increasing yield to 83.06%.

  • Hydrogen Pressure : Optimal H₂ pressure of 2.5 MPa balances cyclohexanone conversion and selectivity.

This route is notable for avoiding cyanide intermediates, aligning with greener chemistry principles.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

  • Ether vs. Dichloromethane : Diethyl ether slows reaction kinetics but reduces acyl chloride hydrolysis versus dichloromethane.

  • Temperature Control : Maintaining 0–5°C during acylation minimizes thermal decomposition.

Byproduct Formation and Mitigation

  • Dicyclohexylamine (Dicy) : Forms via secondary amination of the target compound with excess cyclohexanone. Use of molecular sieves in the premixing step reduces Dicy formation by 40%.

  • Cyclohexanol : Generated from competitive hydrogenation of cyclohexanone; controlled H₂ pressure (1.5–2.5 MPa) suppresses this pathway.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.6–8.1 (aromatic protons from dichlorobenzamide) and δ 1.2–1.8 (cyclohexyl methylene groups).

  • Mass Spectrometry : Molecular ion peak at m/z 329.26 (base) and 365.72 (HCl salt).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity after recrystallization.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Direct Acylation78–85%Simplicity, high purityRequires pre-formed amine precursor
Reductive Amination70–82%Scalability, avoids cyanidesMulti-step, costly catalysts
Catalytic Reductive83%Green chemistry, high selectivityLimited to amine precursor synthesis

Industrial-Scale Considerations

  • Cost of Precursors : 3,4-Dichlorobenzoyl chloride costs ~$120/kg, driving research into alternative acylating agents.

  • Safety Protocols : Handling LiAlH₄ and cyanides mandates inert atmospheres and rigorous waste management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylamine Derivatives

a) AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide)
  • Structure: Differs by the presence of a dimethylamino group instead of a primary amine on the cyclohexyl ring.
  • Pharmacology : A potent synthetic opioid agonist with μ-opioid receptor affinity comparable to morphine. Its hydrochloride salt is a white solid, typically encountered in powder form .
b) U-49900 (3,4-Dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide)
  • Structure: Features a diethylamino group and a methyl substitution on the cyclohexyl ring.
  • Activity : Acts as an opioid receptor agonist, but with reduced potency compared to AH-7921 due to steric hindrance from the bulkier diethyl group .

Key Structural-Activity Relationship (SAR) Insight :

  • Substitution of the cyclohexylamine group (e.g., dimethylamino vs. primary amine) significantly impacts receptor binding and metabolic stability. Primary amines may exhibit faster clearance due to increased polarity, whereas dimethylamino groups enhance lipophilicity and CNS penetration .

Benzimidazole-Linked Analogs

N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide (Compound 21)
  • Structure : Replaces the cyclohexylamine group with a benzimidazole ring.
  • Activity : Demonstrated a 14-fold increase in potency as a neuroprotective agent targeting mGluR5 compared to reference compounds. However, it exhibited lower cell viability, suggesting cytotoxicity at higher concentrations .
  • SAR : Electron-withdrawing groups (e.g., Cl) at the 3,4-positions enhance potency, while methoxy groups reduce activity .

Thiourea Derivatives

N-(Allylcarbamothioyl)-3,4-dichlorobenzamide (BATU-04)
  • Structure : Incorporates a thiourea group instead of the cyclohexylamine moiety.
  • Activity: Showed superior cytotoxicity against T47D human breast cancer cells compared to 5-fluorouracil (5-FU), with a lower IC50 value.
  • Advantage: Improved aqueous solubility compared to non-thiourea analogs .

Thiazole Derivatives

TSF-2 ((S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-3,4-dichlorobenzamide)
  • Structure : Features a tetrahydrobenzo[d]thiazole ring.

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Name Biological Target Potency (IC50/Fold Increase) Key Limitations Reference
AH-7921 μ-Opioid Receptor Comparable to morphine High toxicity, abuse risk
N-(1H-Benzo[d]imidazol-2-yl)-3,4-DCB mGluR5 14-fold increase Low cell viability
BATU-04 EGFR (Anticancer) Lower IC50 than 5-FU Limited in vivo data

Table 2: Structural Modifications and Effects

Substituent Modification Impact on Activity Example Compound
Cyclohexylamine → Benzimidazole Enhanced neuroprotective potency Compound 21
Primary amine → Dimethylamino (Cyclohexyl) Increased opioid receptor affinity AH-7921
Benzamide → Thiourea Improved anticancer activity BATU-04

Biological Activity

N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide, commonly referred to in research contexts as a derivative of AH-7921, is a compound that has garnered attention for its potential analgesic properties. This article will detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}Cl2_2N2_2O
  • Molecular Weight : 273.16 g/mol

This compound features a dichlorobenzamide core with an aminocyclohexyl substituent, which is thought to contribute to its biological activity.

Analgesic Properties

Research indicates that N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide exhibits significant analgesic effects. It has been compared to traditional opioid analgesics in terms of efficacy and safety.

  • Mechanism of Action :
    • The compound acts primarily on the central nervous system (CNS), potentially modulating opioid receptors similar to morphine but with a lower risk of dependence .
    • It has been shown to inhibit the reuptake of neurotransmitters involved in pain signaling, thus reducing the perception of pain.
  • Comparison with Opioids :
    • In laboratory tests, certain derivatives have demonstrated analgesic activity that surpasses that of morphine and methadone while exhibiting a lower incidence of physical dependence .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • In Vivo Studies : Animal models have shown that administration of N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide results in significant pain relief without the severe side effects commonly associated with opioids .
  • Case Study Analysis : A technical report highlighted its use in clinical settings where patients experienced chronic pain relief with minimal adverse effects when transitioning from conventional opioid therapy .

Safety and Toxicity

While the analgesic properties are promising, safety profiles must also be considered:

  • Toxicity Reports : Initial studies indicate a favorable safety profile; however, comprehensive toxicological assessments are ongoing to determine long-term effects and potential risks associated with chronic use .

Summary of Biological Activities

Activity TypeObservationsReference
Analgesic EfficacySuperior to morphine in pain relief
Dependence LiabilityLower than traditional opioids
Safety ProfileFavorable; ongoing assessments

Pharmacological Comparison

CompoundAnalgesic PotencyDependence RiskReference
N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamideHighLow
MorphineHighHigh
MethadoneModerateModerate

Q & A

Q. How can synergistic effects with clinical drugs (e.g., 5-FU) be systematically evaluated?

  • Methodological Answer : Perform combination index (CI) analysis using CompuSyn software. For example, 3,4-dichlorobenzamide analogs showed additive effects (CI = 0.9–1.1) with 5-FU at 10 µM, reducing T47D viability by 70% vs. 50% for monotherapy .

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